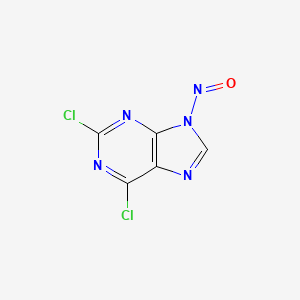
2,6-Dichloro-9-nitroso-9H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dichloro-9-nitroso-9H-purine is a chemical compound belonging to the purine family. This compound has a yellow crystalline appearance and is sparingly soluble in water . It is primarily used as a DNA modifying agent and is known for its strong oxidizing properties .
Preparation Methods
The synthesis of 2,6-Dichloro-9-nitroso-9H-purine typically involves the use of 2,6-dichloropurine as a starting material . The synthetic route includes the nitration of 2,6-dichloropurine under controlled conditions to introduce the nitroso group at the 9-position . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
2,6-Dichloro-9-nitroso-9H-purine undergoes various chemical reactions, including:
Common reagents used in these reactions include strong acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,6-Dichloro-9-nitroso-9H-purine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Genetic Research: It is used as a mutagen to induce mutations in genetic material, allowing researchers to study the effects of genetic changes.
Cell Biology: The compound is used to modify DNA in cell biology experiments, helping to understand cellular processes and mechanisms.
Fluorescent Dyes: It is involved in the manufacturing of fluorescent dyes used in various biological research applications.
Cancer Research: Studies have shown its potential role as an apoptosis-inducing agent in cancer cell lines.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-9-nitroso-9H-purine involves its strong oxidizing properties, which allow it to add nitroso groups to the purine bases in DNA . This modification can result in mutations and other genetic changes, making it a valuable tool in genetic and cell biology research . The molecular targets and pathways involved include DNA and various cellular enzymes that interact with the modified DNA .
Comparison with Similar Compounds
2,6-Dichloro-9-nitroso-9H-purine is unique due to its strong oxidizing properties and its ability to modify DNA. Similar compounds include:
2,6-Dichloropurine: A precursor in the synthesis of this compound.
2,6,9-Trisubstituted Purine Derivatives: These compounds have been studied for their potential role as apoptosis-inducing agents in cancer cell lines.
In comparison, this compound stands out due to its specific nitroso group, which imparts unique chemical and biological properties .
Properties
Molecular Formula |
C5HCl2N5O |
|---|---|
Molecular Weight |
218.00 g/mol |
IUPAC Name |
2,6-dichloro-9-nitrosopurine |
InChI |
InChI=1S/C5HCl2N5O/c6-3-2-4(10-5(7)9-3)12(11-13)1-8-2/h1H |
InChI Key |
YKCODYAQQIYCEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(N1N=O)N=C(N=C2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















